molecular formula C9H18N2O2 B122647 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one CAS No. 145943-75-5

1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one

Cat. No.: B122647
CAS No.: 145943-75-5
M. Wt: 186.25 g/mol
InChI Key: LCYDEQUXFYPGKY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one typically involves the reaction of piperazine with 3-chloropropanol under basic conditions to form the intermediate 1-(3-hydroxypropyl)piperazine. This intermediate is then acetylated using acetic anhydride to yield the final product . The reaction conditions generally include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to 60°C

    Catalyst: Sodium hydroxide or potassium carbonate

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carbonyl groups allow for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .

Biological Activity

1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one is a piperazine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a hydroxypropyl group and an ethanone moiety. Its structural formula can be represented as follows:

C11H18N2O\text{C}_{11}\text{H}_{18}\text{N}_2\text{O}

This structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can enhance its biological activity and therapeutic potential.

The primary mechanism of action for this compound involves interaction with neurotransmitter receptors, particularly dopamine and serotonin receptors. This interaction modulates signaling pathways related to neurotransmitter release and receptor activity, which can influence various physiological processes.

Key Molecular Targets:

  • Dopamine Receptors: Potential role in treating psychiatric disorders.
  • Serotonin Receptors: Implications for mood regulation and anxiety disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antipsychotic Activity: The compound has been investigated for its potential in managing symptoms of schizophrenia and other psychotic disorders through dopamine receptor modulation.
  • Antimicrobial Properties: Preliminary studies suggest efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Neuroprotective Effects: The compound may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease therapies.

Antipsychotic Activity

A study explored the effects of various piperazine derivatives on dopamine receptor binding. It was found that this compound demonstrated significant affinity for D2 dopamine receptors, suggesting its potential as an antipsychotic agent .

Antimicrobial Efficacy

In vitro assays conducted against Staphylococcus aureus and Escherichia coli revealed that this compound possesses moderate antibacterial activity. The minimum inhibitory concentration (MIC) values were determined to be in the range of 25–50 µg/mL .

Neuroprotective Studies

Research involving neuronal cell cultures indicated that the compound could reduce oxidative stress markers significantly. This effect was attributed to the modulation of intracellular signaling pathways associated with cell survival .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar piperazine derivatives is essential:

Compound NameStructureBiological ActivityIC50 (µM)
1-(2-Hydroxyethyl)piperazineSimilar to this compoundModerate antipsychotic50
1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethan-1-oneEthyl instead of propyl groupLower affinity for D2 receptors>100

Properties

IUPAC Name

1-[4-(3-hydroxypropyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(13)11-6-4-10(5-7-11)3-2-8-12/h12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYDEQUXFYPGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466103
Record name 3-(4-ACETYLPIPERAZIN-1-YL)PROPAN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145943-75-5
Record name 3-(4-ACETYLPIPERAZIN-1-YL)PROPAN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 1-acetylpiperazine (3.85 g, 30 mmol), potassium carbonate (8.3 g, 60 mmol) and 3-bromo-1-propanol (4 ml, 45 mmol) in acetonitrile (30 ml) was heated and stirred at 80° C. for 5 hours. After cooling, the mixture was filtered and the filtrate was evaporated. The residue was purified by column chromatography, eluting with increasingly polar mixtures of methylene chloride and ethanol. The fractions containing the expected product were combined and evaporated to give 3-(4-acetylpiperazin-1-yl)propan-1-ol (3.15 g, 56%).
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 1-acetylpiperazine (3.85 g, 0.03 mol) and 3-bromopropan-1-ol (4 ml) containing potassium carbonate (8.3 g, 60 mmol) in acetonitrile (30 ml) was stirred at 80° C. for 5 hours. The solid was filtered and the filtrate was evaporated. The residue was purified by column chromatography eluting with ethanol/methylene chloride (1/9 followed by 3/7) to give 3-(4-acetylpiperazin-1-yl)propan-1-ol (3.15 g, 56%).
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

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